2-Methyl-3-nitroanisole
Overview
Description
2-Methyl-3-nitroanisole: is an organic compound with the molecular formula C8H9NO3 . It is a derivative of anisole, where the methoxy group is substituted at the 3-position with a nitro group and at the 2-position with a methyl group. This compound is known for its yellow to pale brown crystalline appearance and is primarily used in chemical synthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitroanisole can be synthesized through various methods. One common method involves the nitration of 2-methylanisole. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from methanol and sublimation under vacuum .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 2-Methyl-3-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Oxidation: 2-Methyl-3-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-3-nitroanisole is utilized in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science:
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitroanisole largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the methoxy group is displaced by a nucleophile, resulting in the formation of a new bond .
Comparison with Similar Compounds
2-Methyl-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methyl-3-nitroanisole: Similar structure but with the nitro group at the 4-position.
2-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group
Uniqueness: 2-Methyl-3-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both the nitro and methoxy groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-methoxy-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCZLEAGIOIIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197499 | |
Record name | 2-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-88-1 | |
Record name | 1-Methoxy-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4837-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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